1-[11-(4-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one
Descripción
The compound 1-[11-(4-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one is a dibenzo[b,e][1,4]diazepine derivative characterized by a fused benzodiazepine core substituted with a 4-fluorophenyl group at position 11, a hydroxyl group at position 1, a phenyl group at position 3, and a propan-1-one moiety at position 10 (Figure 1). Its synthesis likely involves multi-step organic reactions, with structural confirmation via techniques such as X-ray crystallography (e.g., SHELX programs ) and NMR spectroscopy .
Propiedades
IUPAC Name |
6-(4-fluorophenyl)-9-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O2/c1-2-26(33)31-24-11-7-6-10-22(24)30-23-16-20(18-8-4-3-5-9-18)17-25(32)27(23)28(31)19-12-14-21(29)15-13-19/h3-15,20,28,30H,2,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNREIQYHKIHTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 1-[11-(4-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one involves multiple steps and specific reaction conditions. One common synthetic route includes the use of o-phenylenediamine, dimedone, and an aromatic aldehyde. The reaction is typically catalyzed by various agents such as propylphosphonic anhydride (T3P®), graphene oxide nanosheets, or sulfated polyborate . The reaction conditions are optimized to achieve reasonable to good yields of the desired product.
Análisis De Reacciones Químicas
1-[11-(4-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.
Hydrolysis: The hydroxy group can be hydrolyzed under acidic or basic conditions to yield different products.
Aplicaciones Científicas De Investigación
1-[11-(4-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[11-(4-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
11-(3-Fluorophenyl)-3,3-Dimethyl-10-Propionyl-2,3,4,5,10,11-Hexahydro-1H-Dibenzo[b,e][1,4]Diazepin-1-One ()
- Key Differences :
- Fluorophenyl Position : 3-fluorophenyl (vs. 4-fluorophenyl in the target compound).
- Substituents : Propionyl (vs. propan-1-one) and dimethyl groups at position 3.
- The dimethyl groups introduce rigidity, which could reduce conformational flexibility and influence bioavailability .
11-(3-Bromo-4-Hydroxy-5-Methoxyphenyl)-3-(4-Chlorophenyl)-Dibenzo[b,e][1,4]Diazepin-1-One ()
- Key Differences :
- Substituents : Bromo, hydroxy, methoxy, and 4-chlorophenyl groups.
- The 4-chlorophenyl group may enhance lipophilicity, improving membrane permeability but possibly reducing solubility .
Compounds with Shared Ketone or Aryl Moieties
1-(10,11-Dihydro-Dibenzo[b,f]Azepin-5-Yl)-2-[5-(4-Dimethylamino-Phenyl)-Tetrazol-2-Yl]-Propan-1-One ()
- Key Differences: Core Structure: Dibenzo[b,f]azepine (vs. dibenzo[b,e][1,4]diazepine). Substituents: Tetrazolyl and dimethylamino-phenyl groups.
- Implications: The tetrazolyl group introduces hydrogen-bonding capability, which may enhance target affinity (e.g., kinases or GPCRs) . The dimethylamino group could act as a proton acceptor, influencing pH-dependent solubility .
3-(2,4-Dimethoxyphenyl)-1-(10H-Phenothiazin-10-Yl)Prop-2-En-1-One ()
- Key Differences: Core Structure: Phenothiazine (vs. diazepine). Substituents: Dimethoxyphenyl and α,β-unsaturated ketone.
- Implications: The α,β-unsaturated ketone may confer electrophilic reactivity, enabling covalent binding to cysteine residues in enzymes . Phenothiazine cores are associated with antipsychotic activity, suggesting divergent therapeutic applications compared to diazepines .
Computational and Bioactivity Comparisons
Molecular Similarity Metrics
Using Tanimoto and Dice indices (), the target compound shows moderate similarity (~0.65–0.75) to dibenzo[b,e][1,4]diazepine analogues (e.g., ) but lower similarity (~0.40–0.50) to phenothiazine derivatives (). This aligns with hierarchical clustering analyses (), where structural analogues cluster by core scaffold and substituent patterns, correlating with shared bioactivity profiles (e.g., CNS modulation).
NMR Spectral Trends
Comparisons of NMR chemical shifts () suggest that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter the chemical environment. For example, the 4-fluorophenyl group in the target compound may cause upfield/downfield shifts in aromatic protons compared to 3-fluorophenyl analogues, reflecting electronic differences .
Actividad Biológica
1-[11-(4-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one is a complex organic compound that belongs to the dibenzo[b,e][1,4]diazepine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by multiple aromatic and heterocyclic rings, suggests significant interactions with biological systems.
Molecular Structure and Properties
The compound has a molecular formula of C24H22FNO3 and a molecular weight of approximately 516.59 g/mol. The structural complexity includes:
- A fluorophenyl group
- A hydroxy group
- A phenyl group attached to a dibenzo[b,e][1,4]diazepine core
This configuration is believed to influence its biological activity by modulating interactions with various receptors in the central nervous system (CNS) .
The proposed mechanism of action for this compound involves its interaction with specific CNS receptors. It is hypothesized to modulate neurotransmitter activity, particularly through binding to GABAergic receptors and possibly influencing pathways related to anxiety and mood regulation. The structural similarities to other psychoactive compounds suggest potential anxiolytic and sedative effects .
Pharmacological Properties
Research indicates that compounds within this class may exhibit significant pharmacological properties:
- Anxiolytic Effects : Preliminary studies suggest that the compound may reduce anxiety levels in animal models.
- Sedative Effects : Its sedative properties may be beneficial in treating sleep disorders.
These effects are likely due to the compound's ability to enhance GABAergic transmission, which is critical for inhibitory neurotransmission in the brain.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the dibenzo[b,e][1,4]diazepine class:
- Study on Anxiolytic Activity : A study demonstrated that structurally similar compounds exhibited dose-dependent anxiolytic effects in rodent models. The mechanism was linked to enhanced GABA receptor activity .
- Sedative Effects in Clinical Trials : Clinical trials involving related compounds showed significant reductions in sleep latency and improvements in sleep quality among participants .
- Binding Affinity Studies : Docking studies revealed that the compound binds effectively to various neurotransmitter receptors, including serotonin and dopamine receptors, suggesting a multifaceted approach to its therapeutic potential .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
